(E,E)-11,13-Hexadecadien-1-ol

Descripción

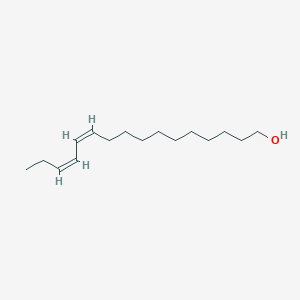

Structure

3D Structure

Propiedades

Número CAS |

71720-83-7 |

|---|---|

Fórmula molecular |

C16H30O |

Peso molecular |

238.41 g/mol |

Nombre IUPAC |

(11E,13E)-hexadeca-11,13-dien-1-ol |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5+ |

Clave InChI |

GKFQVSXEEVMHMA-VNKDHWASSA-N |

SMILES isomérico |

CC/C=C\C=C/CCCCCCCCCCO |

SMILES canónico |

CCC=CC=CCCCCCCCCCCO |

Otros números CAS |

71720-83-7 |

Pureza |

96% |

Sinónimos |

Z11,Z13-16:OH; |

Origen del producto |

United States |

Foundational & Exploratory

(E,E)-11,13-Hexadecadien-1-ol: A Technical Guide to its Putative Role and Analysis as a Lepidopteran Sex Pheromone Component

Foreword: This technical guide provides an in-depth overview of (E,E)-11,13-Hexadecadien-1-ol, a conjugated diene long-chain alcohol implicated as a semiochemical in several species of Lepidoptera. While its presence as a naturally occurring pheromone component is not as extensively documented as its (Z,Z) and (Z,E) isomers, its synthesis and biological activity are of significant interest to researchers in chemical ecology and pest management. This document outlines the general methodologies for the isolation and identification of such pheromone components, details a plausible synthetic pathway for the (E,E) isomer, and presents available data on its biological activity.

Discovery and Putative Role

This compound has been identified as a pheromone component for several moth species, including the cabbage webworm (Hellula undalis), the iron prominent (Notodonta dromedarius), and the large dark prominent (Notodonta torva).[1] It is also described as a synthetic isomer of a hexane (B92381) extract from the pheromone glands of the unmated female navel orangeworm (Amyelois transitella) that exhibits attractiveness to males.[2][3] This suggests that while it may be a minor, difficult-to-detect natural component, it can still elicit a behavioral response.

The specific role of the (E,E) isomer in the pheromone blend can vary. In some species, it may act as a primary attractant, while in others, it could be a synergist, enhancing the effect of other pheromone components, or even an antagonist at certain concentrations.

Experimental Protocols

General Pheromone Gland Extraction and Isolation

The following is a generalized protocol for the extraction of pheromone glands from female moths, based on standard methods used for other lepidopteran species.

Objective: To obtain a crude extract of pheromone components from female moth pheromone glands.

Materials:

-

Virgin female moths (24-48 hours old)

-

Dissecting microscope

-

Fine-tipped forceps

-

Micro-scissors

-

Hexane (HPLC grade)

-

Glass vials with Teflon-lined caps

-

Internal standard (e.g., a known amount of a C15 or C17 hydrocarbon)

-

Nitrogen gas stream

Procedure:

-

Gland Excision: During the female's calling period (typically in the scotophase), anesthetize a virgin female moth by cooling. Under a dissecting microscope, carefully excise the pheromone gland, which is usually located at the terminal abdominal segments.

-

Solvent Extraction: Immediately place the excised glands in a glass vial containing a small volume (e.g., 50-100 µL) of hexane and the internal standard.

-

Extraction Period: Allow the glands to extract for a period of 30 minutes to several hours at room temperature.

-

Concentration: Carefully remove the gland tissue from the solvent. If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen gas.

-

Storage: Store the crude extract at -20°C or lower in a sealed vial until analysis.

Chemical Analysis and Identification

The identification of pheromone components in the crude extract is typically achieved through a combination of gas chromatography (GC) coupled with various detectors.

Instrumentation:

-

Gas Chromatograph (GC)

-

Flame Ionization Detector (FID)

-

Mass Spectrometer (MS)

-

Electroantennographic Detector (EAD)

Procedure:

-

GC-FID Analysis: Inject an aliquot of the crude extract into the GC-FID to separate the components and obtain a chromatogram showing the relative abundance of each compound.

-

GC-MS Analysis: Inject another aliquot into the GC-MS to obtain mass spectra of the separated components. The fragmentation patterns are compared with spectral libraries (e.g., NIST) and with synthetic standards to tentatively identify the chemical structures.

-

GC-EAD Analysis: Inject the extract into a GC-EAD system. The effluent from the GC column is split, with one part going to a detector (e.g., FID) and the other passing over a male moth's antenna. Electrophysiologically active compounds that elicit a response from the antenna are identified.[4] This is a crucial step to determine which components are biologically relevant.

-

Structure Confirmation: The final confirmation of the structure and stereochemistry is achieved by comparing the retention times and mass spectra of the natural components with those of authenticated synthetic standards of all possible isomers on both polar and non-polar GC columns.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for synthesizing conjugated dienes, such as the Wittig reaction.

Reaction Scheme (Illustrative):

A common strategy involves the coupling of a C11 phosphonium (B103445) ylide with a C5 aldehyde.

-

Preparation of the C11 Phosphonium Salt:

-

Start with 11-bromo-1-undecanol.

-

Protect the hydroxyl group (e.g., as a tetrahydropyranyl ether).

-

React the protected bromo-alcohol with triphenylphosphine (B44618) to form the corresponding phosphonium salt.

-

-

Preparation of the C5 Aldehyde:

-

Use (E)-2-pentenal as the starting material.

-

-

Wittig Reaction:

-

Deprotonate the phosphonium salt with a strong base (e.g., n-butyllithium) to form the ylide.

-

React the ylide with (E)-2-pentenal. This reaction typically yields a mixture of (Z,E) and (E,E) isomers. The reaction conditions can be optimized to favor the (E,E) product.

-

-

Deprotection and Purification:

-

Remove the protecting group from the hydroxyl function.

-

Purify the resulting this compound from the isomeric mixture and byproducts using column chromatography.

-

Quantitative Data

Quantitative data on the natural abundance of this compound is scarce. However, for related species and isomers, the ratios of different components in the pheromone blend are critical for optimal biological activity.

| Pheromone Component | Species | Ratio/Amount | Reference |

| (Z)-11-hexadecen-1-yl acetate | Herpetogramma licarsisalis | Major Component | [5][6] |

| (11Z,13E)-hexadecadien-1-yl acetate | Herpetogramma licarsisalis | Minor Component | [5][6] |

| (11Z,13Z)-hexadecadienal | Notodontidae species | Varies | [7][8] |

| (11Z,13Z)-hexadecadien-1-ol | Notodontidae species | Varies | [7][8] |

Visualizations

Experimental Workflow for Pheromone Identification

Caption: Workflow for the extraction, analysis, and identification of insect sex pheromones.

Generalized Insect Olfactory Signaling Pathway

Caption: Generalized olfactory signaling pathway in an insect olfactory receptor neuron.

References

- 1. Semiochemical compound: this compound | C16H30O [pherobase.com]

- 2. This compound | Others 15 | 98010-23-2 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Facile and Efficient Syntheses of (11 Z,13 Z)-Hexadecadienal and Its Derivatives: Key Sex Pheromone and Attractant Components of Notodontidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facile and Efficient Syntheses of (11Z,13Z)-Hexadecadienal and Its Derivatives: Key Sex Pheromone and Attractant Components of Notodontidae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthetic Pathway of (E,E)-11,13-Hexadecadien-1-ol in Lepidoptera

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of (E,E)-11,13-hexadecadien-1-ol, a conjugated diene sex pheromone component found in various Lepidoptera species. The biosynthesis of this class of molecules is a multi-step enzymatic process primarily occurring in the pheromone glands of female moths. This document details the key enzymatic reactions, presents available quantitative data, outlines relevant experimental protocols, and provides a visual representation of the pathway.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from a common fatty acid precursor, palmitic acid (a saturated C16 fatty acid), through a series of desaturation and reduction steps. While the complete pathway for the (E,E) isomer is not fully elucidated in a single species, a consensus pathway can be proposed based on extensive research on related conjugated diene pheromones, particularly the (Z,Z)-isomer in the navel orangeworm, Amyelois transitella. The pathway is believed to proceed as follows:

-

Initial Desaturation: The process begins with the introduction of a double bond at the Δ11 position of palmitoyl-CoA by a specific Δ11-desaturase . This enzyme stereospecifically removes two hydrogen atoms to form (E)-11-hexadecenoic acid.

-

Second Desaturation: A subsequent desaturation event occurs at the Δ13 position of the mono-unsaturated precursor, catalyzed by a Δ13-desaturase . This reaction creates the conjugated diene system, resulting in (E,E)-11,13-hexadecadienoic acid. The stereospecificity of this desaturase is crucial for producing the (E,E) configuration.

-

Reduction to Alcohol: The final step in the formation of the target molecule is the reduction of the carboxyl group of (E,E)-11,13-hexadecadienoic acid to a primary alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) , yielding this compound.

Key Enzymes and Their Characteristics

The biosynthesis of this pheromone is dependent on the coordinated action of specific desaturases and a fatty acyl reductase.

Fatty Acyl Desaturases (FADs)

Lepidopteran sex pheromone biosynthesis relies on a diverse family of fatty acyl desaturases that introduce double bonds at specific positions and with specific stereochemistry (Z or E) into fatty acyl-CoA precursors[1]. The production of conjugated dienes often involves the sequential action of two different desaturases[1].

-

Δ11-Desaturase: This class of enzymes is commonly involved in the initial step of C16 pheromone biosynthesis. While many Δ11-desaturases produce a (Z)-isomer, the existence of (E)-11 unsaturated pheromone components in many species points to the presence of desaturases capable of producing the (E) configuration.

-

Δ13-Desaturase: The introduction of the second double bond to form the conjugated system is a critical step. Research on related species suggests the involvement of a Δ13-desaturase that acts on a mono-unsaturated C16 substrate[2]. The stereospecificity of this enzyme would determine the final (E,E) geometry of the diene.

Fatty Acyl-CoA Reductase (FAR)

The final step in the biosynthesis of fatty alcohol pheromones is catalyzed by fatty acyl-CoA reductases. These enzymes belong to a large and diverse family, and those involved in pheromone biosynthesis often exhibit high specificity for the chain length and degree of unsaturation of their fatty acyl-CoA substrates[3][4]. The FAR responsible for the production of this compound would need to efficiently reduce the C16 dienoic acid precursor.

Quantitative Data

Quantitative data on the specific enzymes involved in the biosynthesis of this compound is limited in the current literature. However, data from related systems can provide insights into the potential characteristics of these enzymes. The following table summarizes the types of quantitative data that are crucial for understanding this biosynthetic pathway.

| Enzyme Class | Parameter | Typical Range/Value (from related systems) | Significance |

| Δ11-Desaturase | Substrate Specificity | Primarily C16:0-CoA; some activity on C14:0-CoA and C18:0-CoA | Determines the initial precursor for the pheromone. |

| Stereospecificity | Produces varying E/Z isomer ratios depending on the species. | Crucial for the final stereochemistry of the pheromone. | |

| Km | Micromolar range | Indicates the substrate concentration at half-maximal velocity. | |

| Vmax | Varies depending on expression system and assay conditions. | Represents the maximum rate of the reaction. | |

| Δ13-Desaturase | Substrate Specificity | Expected to be specific for C16:1-CoA precursors. | Ensures the correct formation of the conjugated diene. |

| Stereospecificity | Expected to produce the (E) isomer in this pathway. | Determines the final (E,E) configuration. | |

| Km | Micromolar range | Reflects the enzyme's affinity for the monounsaturated substrate. | |

| Vmax | Varies depending on expression system and assay conditions. | Indicates the efficiency of the second desaturation step. | |

| Fatty Acyl-CoA Reductase (FAR) | Substrate Specificity | High activity towards C16 dienoic-CoA. | Ensures the efficient production of the final alcohol pheromone. |

| Km | Micromolar range | Indicates the affinity for the dienoic fatty acyl-CoA. | |

| Vmax | Varies depending on expression system and assay conditions. | Represents the rate of final product formation. |

Experimental Protocols

The elucidation of this biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate desaturase and fatty acyl reductase genes involved in pheromone biosynthesis.

Methodology:

-

RNA Extraction: Dissect pheromone glands from female moths during their peak pheromone production period. Extract total RNA using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen).

-

Transcriptome Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis: Assemble the sequencing reads into transcripts and perform functional annotation by comparing the transcript sequences to known protein databases (e.g., NCBI nr, Swiss-Prot). Identify putative desaturase and fatty acyl reductase genes based on sequence homology.

-

Differential Expression Analysis: Compare the expression levels of candidate genes in pheromone glands versus other tissues (e.g., fat body, muscle) to identify gland-specific or highly upregulated genes, which are strong candidates for involvement in pheromone biosynthesis[5].

Functional Characterization of Desaturases by Heterologous Expression in Yeast

Objective: To determine the function and specificity of candidate desaturase genes.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate desaturase genes from pheromone gland cDNA and clone them into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: Transform the expression constructs into a suitable Saccharomyces cerevisiae strain. Often, a strain deficient in its endogenous desaturase (e.g., an ole1 mutant) is used to reduce background activity.

-

Expression and Substrate Feeding: Grow the transformed yeast cultures and induce gene expression (e.g., with galactose for the pYES2 vector). Supplement the culture medium with potential fatty acid substrates (e.g., palmitic acid, stearic acid).

-

Fatty Acid Analysis: After a period of incubation, harvest the yeast cells, extract the total fatty acids, and convert them to fatty acid methyl esters (FAMEs). Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to identify the products of the heterologously expressed desaturase. The position of the new double bond can be determined by derivatization of the FAMEs (e.g., with dimethyl disulfide) followed by GC-MS analysis[6].

In Vitro Assay of Fatty Acyl-CoA Reductase Activity

Objective: To determine the substrate specificity and kinetic parameters of a candidate fatty acyl reductase.

Methodology:

-

Heterologous Expression and Protein Purification: Express the candidate FAR gene in a suitable system (e.g., E. coli, insect cells) with a purification tag (e.g., His-tag). Purify the recombinant protein using affinity chromatography.

-

Enzyme Assay: The activity of the purified FAR can be measured by monitoring the consumption of the NADPH cofactor or by quantifying the fatty alcohol product.

-

Spectrophotometric Assay: A common method involves a coupled-enzyme assay where the oxidation of NADPH is monitored spectrophotometrically at 340 nm. The reaction mixture typically contains the purified enzyme, the fatty acyl-CoA substrate, and NADPH in a suitable buffer[7].

-

GC-MS Based Assay: Alternatively, the reaction can be run for a set period, then stopped, and the lipids extracted. The fatty alcohol product can be quantified by GC-MS after derivatization (e.g., silylation).

-

-

Substrate Specificity: To determine substrate specificity, a range of fatty acyl-CoA substrates with different chain lengths and degrees of unsaturation are tested.

-

Kinetic Analysis: To determine the Km and Vmax, the initial reaction rates are measured at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Functional Characterization of a Desaturase

Caption: Workflow for the functional characterization of a desaturase.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]

- 3. slunik.slu.se [slunik.slu.se]

- 4. ent.iastate.edu [ent.iastate.edu]

- 5. Transcriptome analysis identifies candidate genes in the biosynthetic pathway of sex pheromones from a zygaenid moth, Achelura yunnanensis (Lepidoptera: Zygaenidae) [PeerJ] [peerj.com]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. researchgate.net [researchgate.net]

The Biological Function of (E,E)-11,13-Hexadecadien-1-ol as a Sex Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-11,13-Hexadecadien-1-ol is a long-chain fatty alcohol that has been identified as a component of the sex pheromone blend in certain species of moths. As a semiochemical, it plays a crucial role in mediating intraspecific chemical communication, primarily in the context of reproduction. This technical guide provides an in-depth analysis of the biological function of this compound as a sex pheromone, with a focus on its role in the chemical ecology of the navel orangeworm, Amyelois transitella, a significant pest in the agriculture sector. This document outlines the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes.

Data Presentation

While specific quantitative data for the isolated biological activity of (E,E)-11,11,13-Hexadecadien-1-ol is limited in publicly available literature, its significance is demonstrated through its inclusion in a highly attractive synthetic pheromone blend for the male navel orangeworm. The following table summarizes the composition of a four-component synthetic blend that proved to be as attractive as virgin females in field trapping experiments.

| Component | Chemical Name | Role |

| This compound | This compound | Attractant |

| (11Z,13Z)-Hexadecadienal | (11Z,13Z)-Hexadecadienal | Primary Pheromone Component |

| (11Z,13Z)-Hexadecadien-1-ol | (11Z,13Z)-Hexadecadien-1-ol | Synergist |

| (3Z,6Z,9Z,12Z,15Z)-Tricosapentaene | (3Z,6Z,9Z,12Z,15Z)-Tricosapentaene | Synergist |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound for research purposes can be achieved through various organic synthesis routes. A common method involves Wittig reactions to stereoselectively form the conjugated diene system.

Generalized Wittig Reaction Protocol:

-

Preparation of the Phosphonium Ylide: An appropriate alkyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium or sodium amide, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding ylide.

-

Wittig Reaction: The ylide is then reacted with a suitable aldehyde or ketone (e.g., an 11-alkenal) at low temperatures to form the alkene. The geometry of the resulting double bond is influenced by the nature of the ylide and the reaction conditions. For the (E,E) isomer, specific reaction conditions and reagents favoring the formation of E-isomers are employed.

-

Purification: The resulting product is purified using column chromatography on silica (B1680970) gel to isolate the desired this compound from reaction byproducts and other isomers.

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Wind Tunnel Bioassay for Pheromone Attractancy

Wind tunnel bioassays are a standard method for evaluating the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates natural odor plumes.

Protocol:

-

Wind Tunnel Setup: A laminar flow wind tunnel is used, typically constructed of glass or acrylic to minimize static charge and odor contamination. The air is charcoal-filtered and maintained at a constant velocity (e.g., 30 cm/s), temperature, and humidity. The tunnel is illuminated with red light to simulate crepuscular or nocturnal conditions for night-active insects.

-

Pheromone Dispenser Preparation: A filter paper is loaded with a precise amount of the synthetic this compound dissolved in a high-purity solvent (e.g., hexane). The solvent is allowed to evaporate completely before the dispenser is placed at the upwind end of the tunnel.

-

Insect Acclimation: Male moths are placed in individual release cages and allowed to acclimate within the wind tunnel for a set period before the experiment.

-

Behavioral Observation: Individual moths are released from the downwind end of the tunnel. Their flight behavior is recorded and scored for a defined period (e.g., 3 minutes). Key behaviors include:

-

Activation: Initiation of wing fanning or walking.

-

Take-off: Initiation of flight.

-

Oriented flight: Upwind flight towards the pheromone source.

-

Landing: Landing on or near the pheromone source.

-

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated. Different doses of the pheromone can be tested to establish a dose-response curve.

Mandatory Visualization

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the detection of pheromones in insects.

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Wind Tunnel Bioassay

The following diagram outlines the logical workflow of a wind tunnel bioassay experiment.

Caption: Workflow for a wind tunnel bioassay.

(E,E)-11,13-Hexadecadien-1-ol: A Technical Review of its Role as a Lepidopteran Sex Pheromone

(E,E)-11,13-Hexadecadien-1-ol is a long-chain fatty alcohol that functions as a crucial component of the female sex pheromone blend in several lepidopteran species, most notably the navel orangeworm, Amyelois transitella, a significant pest in the almond and pistachio industries.[1] This technical guide provides a comprehensive review of the research on this compound, focusing on its biological activity, synthesis, and the underlying signaling pathways involved in its detection. This document is intended for researchers, scientists, and professionals involved in drug development and pest management.

Biological Activity and Field Data

This compound is a key attractant for male navel orange moths.[1] However, its role is often nuanced and dependent on its presence within a specific blend of pheromone components. Research has shown that while certain isomers of 11,13-hexadecadienal (B13405) are the primary attractive components, the corresponding alcohol can act as a behavioral antagonist or inhibitor at certain ratios.

For instance, in field bioassays for the grass webworm, Herpetogramma licarsisalis, the acetate (B1210297) analogue, (11Z,13E)-hexadecadien-1-yl acetate, was found to be necessary and sufficient for attracting male moths. Conversely, the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, had a strong inhibitory effect on trap catches when tested in various ratios with the acetate.[2][3] This highlights the critical importance of the precise composition of the pheromone blend in eliciting a specific behavioral response.

Table 1: Summary of Field Trial Data for Pheromone Components Related to this compound

| Species | Pheromone Component(s) | Lure Composition | Observation | Reference(s) |

| Herpetogramma licarsisalis | (11Z,13E)-Hexadecadien-1-yl acetate (Z11,E13-16:Ac) | Z11,E13-16:Ac alone | Necessary and sufficient for male attraction. | [2][3] |

| Herpetogramma licarsisalis | Z11,E13-16:Ac and (11Z,13E)-Hexadecadien-1-ol (Z11,E13-16:OH) | Various ratios | Z11,E13-16:OH had a strong inhibitory effect on trap catches. | [2][3] |

| Amyelois transitella | Commercial pheromone lure | Not specified | Effective for monitoring in conventionally managed almonds, but minimally effective in the presence of mating disruption. | [4][5] |

| Amyelois transitella | Phenyl propionate (B1217596) (PPO) and Pheromone | Combined lure | Captured significantly more adults than PPO alone in the presence of mating disruption. | [4][5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its isomers is often achieved through a stereoselective Wittig reaction.[2][3] This method allows for the formation of the carbon-carbon double bonds with control over the E/Z geometry. Below is a generalized protocol based on common Wittig reaction procedures for similar long-chain unsaturated alcohols.

Generalized Wittig Reaction Protocol:

-

Preparation of the Phosphonium (B103445) Ylide:

-

A suitable phosphonium salt, such as a triphenylphosphonium halide, is suspended in an appropriate solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF)).

-

A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at a low temperature (e.g., -78°C to 0°C) under an inert atmosphere (e.g., argon or nitrogen) to deprotonate the phosphonium salt and form the ylide.

-

-

Reaction with the Aldehyde:

-

The corresponding aldehyde, which will form the other part of the final molecule, is dissolved in the same anhydrous solvent and added to the ylide solution at a low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) to allow for the formation of the oxaphosphetane intermediate and its subsequent decomposition to the alkene and triphenylphosphine (B44618) oxide.

-

-

Work-up and Purification:

-

The reaction is quenched with a proton source (e.g., water or a saturated ammonium (B1175870) chloride solution).

-

The product is extracted into an organic solvent (e.g., diethyl ether or hexane).

-

The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to separate the desired alkene from triphenylphosphine oxide and other byproducts.

-

-

Deprotection (if necessary):

-

If the alcohol functionality was protected during the Wittig reaction, a deprotection step is required. The specific conditions for deprotection will depend on the protecting group used.

-

Wind Tunnel Bioassay Protocol

Wind tunnel bioassays are essential for evaluating the behavioral responses of insects to volatile compounds under controlled conditions that mimic a natural plume structure.

-

Wind Tunnel Setup: A laminar flow wind tunnel is used, with a controlled airflow (e.g., 30-50 cm/s), temperature, humidity, and light intensity that are appropriate for the test insect's activity period.

-

Pheromone Source: A specific amount of the synthetic pheromone or blend is applied to a dispenser (e.g., a rubber septum or filter paper).

-

Insect Acclimation: Male moths are placed in the wind tunnel for an acclimation period before the test begins.

-

Behavioral Observation: The dispenser is placed at the upwind end of the tunnel. The flight behavior of the male moths is observed and recorded, noting behaviors such as taking flight, upwind flight, casting, and contact with the source.

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated and compared across different treatments (e.g., different pheromone blends or concentrations).

Olfactory Signaling Pathway

The detection of this compound and other pheromone components in moths is a complex process that occurs in specialized olfactory sensilla on the male's antennae. The general mechanism involves several key protein players.

-

Pheromone Binding and Transport: Volatile pheromone molecules enter the sensillum lymph through pores in the cuticle. Here, they are bound by Pheromone-Binding Proteins (PBPs).[6][7][8][9] These proteins are thought to solubilize the hydrophobic pheromones and transport them to the dendritic membrane of the Olfactory Receptor Neurons (ORNs).

-

Receptor Activation: The PBP-pheromone complex interacts with a specific Odorant Receptor (OR) located on the membrane of the ORN.[7][8][10] In insects, ORs are heterodimeric complexes consisting of a variable, ligand-binding subunit and a conserved co-receptor subunit known as Orco.

-

Signal Transduction: The binding of the PBP-pheromone complex to the OR-Orco complex is believed to induce a conformational change that opens the ion channel of the Orco protein. This leads to an influx of cations and depolarization of the ORN membrane, generating an action potential.

-

Signal Termination: To maintain the temporal resolution of the signal, the pheromone molecules must be rapidly inactivated. This is thought to be achieved by Pheromone-Degrading Enzymes (PDEs) present in the sensillum lymph.

Conclusion

This compound is a vital component in the chemical communication of several moth species, playing a significant role in mate recognition. While its primary function can be attractive, its presence can also lead to inhibitory effects, underscoring the complexity of pheromone blends. Further research is needed to fully elucidate the specific dose-response relationships and the detailed molecular interactions within the olfactory signaling pathway for this particular compound in key pest species like Amyelois transitella. A deeper understanding of these mechanisms will be instrumental in developing more effective and targeted pest management strategies.

References

- 1. This compound | Others 15 | 98010-23-2 | Invivochem [invivochem.com]

- 2. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenyl Propionate and Sex Pheromone for Monitoring Navel Orangeworm (Lepidoptera: Pyralidae) in the Presence of Mating Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pheromone Binding Protein EhipPBP1 Is Highly Enriched in the Male Antennae of the Seabuckthorn Carpenterworm and Is Binding to Sex Pheromone Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pheromone binding proteins enhance the sensitivity of olfactory receptors to sex pheromones in Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. scienceopen.com [scienceopen.com]

- 10. Contribution of odorant binding proteins to olfactory detection of (Z)-11-hexadecenal in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Mechanism of (E,E)-11,13-Hexadecadien-1-ol in Insect Olfaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-11,13-Hexadecadien-1-ol is a component of the female sex pheromone blend of the navel orangeworm moth, Amyelois transitella, a significant agricultural pest. Understanding its mechanism of action at the molecular level is crucial for the development of novel and effective pest management strategies. This technical guide provides a comprehensive overview of the current understanding of pheromone reception in Amyelois transitella, contextualizing the likely mechanism of action for this compound within the broader framework of insect olfaction. While the specific olfactory receptor and detailed downstream signaling cascade for this particular molecule remain to be definitively identified, this document summarizes the existing knowledge on related olfactory proteins in A. transitella and the general principles of insect pheromone transduction. We also detail the key experimental protocols utilized in the field to functionally characterize insect olfactory systems.

Introduction: The Chemical Language of Moths

Insects rely heavily on chemical cues to navigate their environment, locate food sources, and find mates. Sex pheromones, intricate blends of volatile compounds, are among the most critical of these signals, ensuring reproductive success. The navel orangeworm moth, Amyelois transitella, employs a multi-component pheromone blend to attract males. While major components of this blend have been identified, the precise role and mechanism of action of minor components, such as this compound, are still under investigation. This guide delves into the molecular machinery of olfaction in A. transitella to shed light on how this specific molecule is likely detected and processed.

The Olfactory Landscape of Amyelois transitella

The olfactory system of A. transitella is a complex apparatus designed to detect and discriminate a wide array of volatile compounds. Several key proteins involved in the initial steps of olfaction have been identified in this species.

Pheromone-Binding Proteins (PBPs)

Pheromone-Binding Proteins are small, soluble proteins found in the sensillar lymph of insect antennae. They are thought to be the first point of contact for hydrophobic pheromone molecules, solubilizing them and transporting them to the olfactory receptors on the dendritic membrane of olfactory sensory neurons (OSNs). In Amyelois transitella, a key PBP, AtraPBP1, has been identified and is highly expressed in male antennae.[1]

| Identified Olfactory Proteins in Amyelois transitella | Type | Putative Function | Reference |

| AtraPBP1 | Pheromone-Binding Protein | Pheromone transport | [1] |

| AtraPBP2 | Pheromone-Binding Protein | Pheromone transport | [1] |

| AtraGOBP1 | General Odorant-Binding Protein | General odorant transport | [1] |

| AtraGOBP2 | General Odorant-Binding Protein | General odorant transport | [1] |

| AtraOR2 | Odorant Receptor | Pheromone detection (candidate) | [2] |

| AtraSNMP1 | Sensory Neuron Membrane Protein | Pheromone transfer to receptor | [1] |

Olfactory Receptors (ORs)

Olfactory Receptors are transmembrane proteins located on the dendrites of OSNs that bind to specific odorants.[3] Insect ORs are distinct from their vertebrate counterparts, typically forming a heterodimeric complex with a highly conserved co-receptor, Orco. This complex functions as a ligand-gated ion channel.[4] While a candidate odorant receptor, AtraOR2, has been identified in Amyelois transitella, its specific ligand, particularly in relation to this compound, has not yet been experimentally confirmed.[2] The functional characterization of A. transitella ORs remains an active area of research.

Proposed Mechanism of Action: A Generalized View

In the absence of specific data for this compound, we present the generally accepted models of insect pheromone signal transduction, which are the most likely pathways involved in its detection by A. transitella.

The Journey of a Pheromone Molecule

The process begins with the pheromone molecule entering the sensillum through cuticular pores and binding to a PBP in the sensillar lymph. The PBP-pheromone complex then transports the ligand to the dendritic membrane of the OSN. Here, the Sensory Neuron Membrane Protein 1 (SNMP1) is thought to facilitate the transfer of the pheromone from the PBP to the olfactory receptor complex.

Signal Transduction Cascades

Upon binding of the pheromone to the OR-Orco complex, a conformational change is induced, leading to the opening of the ion channel and depolarization of the neuronal membrane. Two primary models for this signal transduction exist:

-

Ionotropic Pathway: The OR-Orco complex itself acts as a ligand-gated non-selective cation channel. Pheromone binding directly opens the channel, causing a rapid influx of cations (e.g., Na+, K+, Ca2+) and generating a receptor potential.

-

Metabotropic Pathway: In addition to the ionotropic activity, some evidence suggests the involvement of G-protein coupled second messenger systems. Upon pheromone binding, the receptor may activate a G-protein (e.g., Gq), which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then open intracellular calcium channels, leading to a further influx of Ca2+ and amplification of the signal.

Experimental Protocols for Studying Insect Olfaction

The elucidation of olfactory mechanisms relies on a suite of sophisticated experimental techniques. The following are key protocols used to characterize the function of olfactory proteins.

Heterologous Expression of Olfactory Receptors

This technique involves expressing an insect OR in a heterologous system, such as Xenopus oocytes or modified Drosophila melanogaster "empty neurons," to study its function in a controlled environment.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the antennae of A. transitella, and reverse transcription is performed to generate cDNA.

-

Gene Cloning: The full-length coding sequence of the target OR (e.g., AtraOR2) is amplified from the cDNA using PCR and cloned into an appropriate expression vector.

-

Heterologous Expression:

-

Xenopus Oocytes: The cRNA of the OR and Orco are injected into Xenopus oocytes. After a few days of incubation to allow for protein expression, two-electrode voltage-clamp recordings are used to measure odorant-induced currents.

-

Drosophila "Empty Neuron" System: The OR gene is expressed in a Drosophila olfactory sensory neuron that has its endogenous OR gene knocked out. This allows for the study of the expressed OR in a native neuronal environment using Single Sensillum Recording.

-

-

Functional Analysis: The expressed receptor is challenged with a panel of odorants, including this compound, at various concentrations to determine its ligand specificity and sensitivity.

Single Sensillum Recording (SSR)

SSR is an electrophysiological technique that allows for the recording of action potentials from individual OSNs housed within a single sensillum on the insect antenna.

Methodology:

-

Insect Preparation: An A. transitella moth is immobilized, and its antenna is fixed to a stable platform.

-

Electrode Placement: A recording electrode is carefully inserted into the base of a target sensillum, while a reference electrode is placed elsewhere on the insect (e.g., in the eye).

-

Odorant Stimulation: A controlled puff of air containing a specific concentration of this compound is delivered to the antenna.

-

Data Acquisition and Analysis: The electrical activity (action potentials) of the OSN is recorded and amplified. The frequency of action potentials in response to the odorant is quantified to determine the neuron's sensitivity and specificity.

Calcium Imaging

Calcium imaging is a technique used to visualize the activity of large populations of neurons simultaneously. Genetically encoded calcium indicators, such as GCaMP, are expressed in specific neurons.

Methodology:

-

Transgenic Insect Preparation: A transgenic insect expressing GCaMP in its OSNs is prepared.

-

Brain Dissection and Imaging: The brain, with the antennae intact, is dissected and placed under a microscope.

-

Odorant Stimulation: Odorants, including this compound, are delivered to the antennae.

-

Data Acquisition and Analysis: Changes in fluorescence, which correspond to changes in intracellular calcium levels and thus neuronal activity, are recorded in the antennal lobe of the brain. This allows for the mapping of which glomeruli are activated by specific odorants.

Conclusion and Future Directions

The mechanism of action for this compound in the olfaction of Amyelois transitella is an area that warrants further investigation. While the general principles of insect pheromone reception provide a strong hypothetical framework, the specific molecular components remain to be elucidated. Future research should focus on:

-

Deorphanization of A. transitella Olfactory Receptors: Functional characterization of the suite of ORs identified in A. transitella is needed to identify the specific receptor(s) that bind to this compound.

-

Quantitative Binding Assays: Once a receptor is identified, quantitative binding assays should be performed to determine the binding affinity (Kd) and dose-response relationships (EC50) for this compound.

-

Elucidation of the Downstream Signaling Pathway: Investigating the specific G-proteins and second messengers involved in the signaling cascade following receptor activation will provide a more complete picture of the transduction process.

A deeper understanding of the molecular interactions governing the detection of this compound will undoubtedly contribute to the development of more targeted and sustainable pest control strategies for the navel orangeworm.

References

An Initial Investigation into the Behavioral Effects of (E,E)-11,13-Hexadecadien-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-11,13-Hexadecadien-1-ol is a long-chain fatty alcohol and a geometric isomer of several identified insect sex pheromone components. While research on the specific behavioral effects of the (E,E) isomer is limited, its structural similarity to known attractants and behavioral modulators in various lepidopteran species warrants a thorough investigation. This technical guide provides a comprehensive overview of the known behavioral effects of its isomers and related compounds, details established experimental protocols for assessing insect behavioral responses to semiochemicals, and outlines the general principles of insect olfactory signaling pathways. The aim is to equip researchers with the necessary information to design and execute studies to elucidate the potential role of this compound in insect behavior and explore its potential applications in pest management and drug development.

Introduction: The Enigma of this compound

The precise role of this compound in insect behavior remains largely uncharacterized in scientific literature. However, its isomers, particularly the (11Z,13Z) and (11Z,13E) forms of hexadecadien-1-ol (B14476207) and the corresponding aldehydes, are well-documented as crucial components of the sex pheromone blends of several economically important moth species. Stereochemistry is paramount in insect chemical communication, where subtle changes in the geometry of a double bond can dramatically alter a compound's activity from an attractant to a repellent or an inhibitor.

One source suggests that this compound is a synthetic isomer of a female pheromone gland extract and is attractive to the male navel orangeworm, Amyelois transitella[1]. However, more detailed studies on the composition of the navel orangeworm's sex pheromone do not list the (E,E) isomer as a key attractive component. This discrepancy highlights the need for further rigorous investigation into the behavioral activity of this specific isomer.

This guide will synthesize the available data on related compounds to provide a framework for the initial investigation of this compound.

Behavioral Effects of Related Isomers and Compounds

The behavioral effects of various isomers of 11,13-hexadecadienal (B13405) and their alcohol and acetate (B1210297) derivatives have been studied in several moth species. Understanding the activity of these related compounds provides a valuable context for predicting and testing the potential effects of the (E,E)-1-ol isomer.

Navel Orangeworm (Amyelois transitella)

The sex pheromone of the navel orangeworm is a multi-component blend. While the primary component was initially identified as (11Z,13Z)-hexadecadienal, subsequent research has revealed a more complex picture where alcohol isomers play a critical role.

Table 1: Behavioral Effects of Pheromone Components on Male Navel Orangeworm (Amyelois transitella) in Wind Tunnel Assays

| Treatment (Components added to (11Z,13Z)-hexadecadienal) | % Upwind Flight | % Source Contact |

| (11Z,13Z)-hexadecadien-1-ol | Required for flight | Required for landing |

| (11Z,13E)-hexadecadien-1-ol | Required for flight | Required for landing |

| Four-component blend* | Highest levels | Highest levels |

*Four-component blend consists of (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene. The presence of either of the alcohol isomers is necessary for upwind flight and landing.

Cabbage Webworm (Hellula undalis)

The primary sex pheromone component for the cabbage webworm is (11E,13E)-11,13-hexadecadienal. The corresponding alcohol, this compound, has been identified in pheromone gland extracts of some populations, but its role in attraction appears to be minor.

Table 2: Field Trapping Results for Male Cabbage Webworm (Hellula undalis) with Pheromone Components

| Lure Composition | Mean Male Captures |

| (11E,13E)-11,13-hexadecadienal (alone) | Weakly attractive |

| (11E,13E)-11,13-hexadecadienal + (Z)-11-hexadecenal | Significantly higher than aldehyde alone |

| Virgin Females | Highest attraction |

Notodontidae Moths (Notodonta dromedarius and Notodonta torva)

For the iron prominent (Notodonta dromedarius) and the large dark prominent (Notodonta torva), the identified sex pheromone components are not the (E,E)-1-ol isomer.

-

Notodonta dromedarius : The active sex pheromone ingredient is (11Z,13Z)-11,13-hexadecadienal[2].

-

Notodonta torva : The active sex pheromone ingredient is (11Z,13Z)-11,13-hexadecadien-1-yl acetate[2].

Grass Webworm (Herpetogramma licarsisalis)

In the case of the grass webworm, a related alcohol isomer, (11Z,13E)-hexadecadien-1-ol, has been shown to have a strong inhibitory effect on the attraction of males to the primary pheromone component, (11Z,13E)-hexadecadien-1-yl acetate[3][4][5]. This demonstrates the critical role of stereoisomerism in determining the behavioral outcome.

Experimental Protocols for Behavioral Assays

To investigate the behavioral effects of this compound, standardized and well-defined experimental protocols are essential. The two primary methods for assessing the behavioral responses of moths to volatile compounds are wind tunnel bioassays and field trapping experiments.

Wind Tunnel Bioassays

Wind tunnels provide a controlled environment to observe and quantify the sequence of behaviors insects exhibit in response to a pheromone plume.

-

Wind Tunnel: Constructed of a non-reactive material such as glass or acrylic. Dimensions can vary, but a common size is 2 meters long by 0.75 meters in height and width.

-

Airflow System: A fan to generate a laminar airflow, with a charcoal filter to purify incoming air and an exhaust system. Wind speed should be adjustable and maintained at a constant velocity, typically between 0.2 and 0.5 m/s.

-

Lighting: Controlled lighting, often a dim red light for nocturnal species, to simulate their natural active period.

-

Pheromone Dispenser: A standardized method for releasing the test compound, such as a rubber septum, filter paper, or glass slide, placed at the upwind end of the tunnel.

-

Insect Release Cage: Positioned at the downwind end of the tunnel.

-

Recording Equipment: A video camera to record the flight paths of the insects for later analysis.

-

Insect Preparation: Use laboratory-reared male moths of a consistent age and mating status (typically virgin). Acclimatize the insects to the experimental conditions (temperature, humidity, light) for at least one hour before testing.

-

Pheromone Application: Prepare serial dilutions of this compound in a high-purity solvent (e.g., hexane). Apply a precise volume of the solution to the dispenser. A solvent-only control is essential.

-

Insect Release: Place a single male moth in the release cage.

-

Observation: Release the moth and record its behavior for a set period (e.g., 5 minutes). Key behaviors to quantify include:

-

Activation: Initiation of wing fanning or walking.

-

Take-off: Initiation of flight.

-

Upwind flight: Oriented flight towards the pheromone source.

-

Casting: Zigzagging flight perpendicular to the wind direction.

-

Source contact: Landing on or near the pheromone source.

-

-

Data Analysis: Analyze the percentage of insects exhibiting each behavior for each treatment and control. Statistical analysis (e.g., Chi-square test) is used to determine significant differences.

Field Trapping Experiments

Field trials are crucial for evaluating the effectiveness of a potential pheromone under natural conditions.

-

Traps: Standard insect traps, such as delta traps or wing traps with a sticky liner, or bucket traps.

-

Lures: Rubber septa or other dispensers impregnated with a precise dose of this compound. Control lures with solvent only are necessary.

-

Experimental Site: A location with a known population of the target insect species.

-

Experimental Design: A randomized complete block design is often used to minimize the effects of location and wind direction. Traps should be placed at a sufficient distance from each other (e.g., >20 meters) to avoid interference.

-

Trap Deployment: Deploy the baited and control traps according to the experimental design. The height of the traps should be consistent and relevant to the flight height of the target species.

-

Monitoring: Check the traps at regular intervals (e.g., daily or weekly) and record the number of captured target insects.

-

Lure Replacement: Replace the lures at appropriate intervals based on their expected field life.

-

Data Analysis: Analyze the mean trap catch per treatment. Statistical methods such as ANOVA followed by a means comparison test (e.g., Tukey's HSD) are used to determine significant differences between treatments.

Insect Olfactory Signaling Pathways: A General Overview

While the specific receptors and signaling cascades for this compound are unknown, the general mechanism of insect olfaction is well-established. Pheromones are detected by specialized olfactory sensory neurons (OSNs) located in the insect's antennae.

-

Pheromone Binding: Volatile pheromone molecules enter the sensillum lymph through pores in the cuticle of the antenna and are bound by Pheromone Binding Proteins (PBPs).

-

Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an OSN.

-

Signal Transduction: Activation of the OR, which forms a complex with a co-receptor (Orco), opens an ion channel, leading to the depolarization of the OSN and the generation of an action potential.

-

Signal Processing: The action potentials travel down the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed in specific glomeruli. This information is then relayed to higher brain centers, leading to a behavioral response.

Conclusion and Future Directions

The behavioral effects of this compound remain an open area of research. While its isomers are known to play significant roles as both attractants and inhibitors in the chemical communication of several moth species, the specific activity of the (E,E) isomer is not well-documented. The conflicting information regarding its attractiveness to the navel orangeworm underscores the need for direct, quantitative studies.

Future research should focus on:

-

Systematic Behavioral Assays: Conducting rigorous wind tunnel and field trapping experiments with pure this compound, as well as in combination with other known pheromone components, for key pest species like Amyelois transitella and Hellula undalis.

-

Electroantennography (EAG): Using EAG to determine if the antennae of male moths are capable of detecting this compound.

-

Receptor Screening: Identifying the specific olfactory receptors that may bind to this isomer.

-

Synthesis and Field Screening of Analogs: Investigating the structure-activity relationships by synthesizing and testing related compounds.

A thorough investigation into the behavioral effects of this compound could reveal a novel attractant, synergist, or antagonist, with potential applications in the development of more effective and species-specific pest management strategies.

References

- 1. This compound | Others 15 | 98010-23-2 | Invivochem [invivochem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Dichotomous Role of (E,E)-11,13-Hexadecadien-1-ol in Moth Reproductive Behavior: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the function of (E,E)-11,13-Hexadecadien-1-ol and its isomers in the reproductive behavior of various moth species. Primarily targeting researchers, scientists, and drug development professionals, this document synthesizes key findings on its role as both a sex pheromone component and a behavioral antagonist. Detailed experimental methodologies, quantitative data, and visualizations of signaling pathways and workflows are presented to facilitate a comprehensive understanding and inform future research and development in pest management and related fields.

Introduction

This compound is a long-chain fatty alcohol that, along with its various isomers and functional derivatives (acetates and aldehydes), plays a crucial role in the chemical communication systems of numerous moth species. These compounds are integral to the reproductive success of these insects, acting as sex pheromones that mediate mate attraction and courtship rituals. The specificity of these chemical signals is often critical for reproductive isolation between closely related species. This guide focuses on the synthesis, perception, and behavioral effects of this compound and its related compounds, with a particular emphasis on its dual role as both an attractant and an inhibitor in different contexts.

Biosynthesis and Chemical Synthesis

The biosynthesis of Type 1 moth sex pheromones, which includes hexadecadienols, typically originates from de novo fatty acid synthesis. The process involves a series of enzymatic steps including desaturation, chain-shortening, reduction, and in some cases, acetylation or oxidation to form the final pheromone components. The specific enzymes and pathways involved can vary between species, leading to the production of unique pheromone blends.

The chemical synthesis of specific isomers of 11,13-hexadecadien-1-ol is essential for research and for the development of pest management strategies. Stereoselective methods, such as the Wittig reaction, are employed to produce specific geometric isomers with high purity.

Example Synthesis Protocol for (11Z,13Z)-Hexadecadienal and its Derivatives

A common strategy for synthesizing (11Z,13Z)-hexadecadienal and its corresponding alcohol and acetate (B1210297) involves a C10 + C3 + C3 approach. Key steps include the alkylation of lithium alkyne, a cis-Wittig olefination reaction, and hydroboration-protonolysis. This method can be adapted to produce other isomers, including this compound, by selecting the appropriate stereoselective reactions.[1][2]

Pheromone Perception: From Antenna to Brain

The detection of pheromone molecules by male moths is a highly sensitive and specific process that occurs in specialized olfactory sensilla on the antennae. This intricate process can be broken down into several key stages, from the initial capture of the pheromone molecule to the processing of the signal in the brain.

Pheromone Signaling Pathway

The binding of a pheromone molecule to an olfactory receptor initiates a signal transduction cascade that results in the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response. The key components of this pathway include:

-

Pheromone-Binding Proteins (PBPs): Located in the sensillar lymph, these proteins bind to hydrophobic pheromone molecules and transport them to the olfactory receptors.[3]

-

Olfactory Receptors (ORs): These transmembrane proteins are located on the dendritic membrane of olfactory receptor neurons (ORNs) and are responsible for recognizing specific pheromone components.[3][4]

-

Olfactory Receptor Co-receptor (Orco): This highly conserved co-receptor forms a heterodimer with the OR and is essential for the proper function and localization of the OR. It is thought to be involved in forming the ion channel that opens upon pheromone binding.[3]

-

Signal Transduction Cascade: The binding of the pheromone to the OR-Orco complex is believed to lead to the opening of an ion channel, causing a depolarization of the ORN membrane and the generation of an action potential.[4][5][6] While the exact downstream signaling pathways are still under investigation, both ionotropic and metabotropic mechanisms have been proposed.[4][5][6]

Experimental Protocols

The study of moth pheromones relies on a combination of electrophysiological and behavioral assays to determine the activity of specific compounds.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the entire antenna to a volatile stimulus. It is a valuable tool for screening compounds for olfactory activity.[7]

Protocol:

-

Insect Preparation: Anesthetize a male moth (e.g., with CO2 or by chilling). Excise one antenna at its base. Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.[7][8][9]

-

Odorant Delivery: A constant stream of humidified, charcoal-filtered air is passed over the antenna. A defined volume of air containing the test compound is injected into the airstream.

-

Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the signal corresponds to the magnitude of the antennal response.[7]

-

Data Analysis: The peak amplitude of the EAG response is measured for different concentrations of the test compound to generate a dose-response curve.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe the behavioral responses of moths to airborne pheromones in a controlled environment that simulates a natural odor plume.[10]

Protocol:

-

Wind Tunnel Setup: A laminar flow of clean air is maintained through the tunnel at a specific velocity. Temperature, humidity, and light conditions are controlled.[10][11]

-

Pheromone Source: A dispenser containing the test compound(s) is placed at the upwind end of the tunnel.

-

Moth Release: Male moths are released at the downwind end of the tunnel.

-

Behavioral Observation: The behavior of the moths is observed and recorded. Key behaviors include activation (wing fanning), taking flight, upwind flight, and contact with the pheromone source.[12][13]

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated for different treatments (e.g., different pheromone blends or concentrations).

Quantitative Data on Behavioral Effects

The behavioral response of male moths to this compound and its isomers can be complex, with some compounds acting as attractants and others as inhibitors.

Inhibitory Effect of (11Z,13E)-Hexadecadien-1-ol in Herpetogramma licarsisalis

Field bioassays have demonstrated that while (11Z,13E)-hexadecadien-1-yl acetate is the primary sex attractant for the grass webworm, Herpetogramma licarsisalis, the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, has a strong inhibitory effect on trap catches when added to the lure.[14][15][16]

| Lure Composition | Mean Trap Catch (±SE) |

| Rubber Septum (Control) | 0.0 ± 0.0 a |

| 100 µg (Z11,E13)-16:Ac | 11.8 ± 2.5 b |

| 100 µg (Z11,E13)-16:Ac + 10 µg (Z11,E13)-16:OH | 1.3 ± 0.5 a |

| 100 µg (Z11,E13)-16:Ac + 100 µg (Z11,E13)-16:OH | 0.5 ± 0.3 a |

Data adapted from Gibb et al., 2007. Means followed by the same letter are not significantly different (P > 0.05).[14]

Implications for Drug Development and Pest Management

A thorough understanding of the role of this compound and its isomers in moth reproductive behavior is critical for the development of effective and environmentally benign pest management strategies.

-

Mating Disruption: The release of synthetic pheromones into the environment can disrupt chemical communication between male and female moths, thereby reducing mating success and subsequent larval infestations. The identification of inhibitory compounds like (11Z,13E)-Hexadecadien-1-ol in H. licarsisalis offers a powerful tool for enhancing mating disruption formulations.

-

Attract-and-Kill and Mass Trapping: Potent attractant pheromones can be used in traps to monitor pest populations or to directly reduce their numbers.

-

Development of Novel Insecticides: The moth olfactory system presents a potential target for the development of novel insecticides that are highly specific and have minimal impact on non-target organisms.

Conclusion

This compound and its related isomers are key semiochemicals that mediate critical aspects of moth reproductive behavior. Their roles can be multifaceted, acting as potent attractants in some species or contexts, and as behavioral antagonists in others. A detailed understanding of the biosynthesis, perception, and behavioral effects of these compounds, facilitated by the experimental approaches outlined in this guide, is paramount for the continued development of innovative and sustainable pest management solutions. Future research should focus on elucidating the precise molecular mechanisms of pheromone perception and the neural basis of the diverse behavioral responses observed.

References

- 1. mdpi.com [mdpi.com]

- 2. Facile and Efficient Syntheses of (11 Z,13 Z)-Hexadecadienal and Its Derivatives: Key Sex Pheromone and Attractant Components of Notodontidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pheromone transduction in moths. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Pheromone transduction in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 9. Video: A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 10. benchchem.com [benchchem.com]

- 11. researchtrend.net [researchtrend.net]

- 12. researchgate.net [researchgate.net]

- 13. Item - Behavioral responses of male moths to a pheromone lure in the wind tunnel bioassays. - Public Library of Science - Figshare [plos.figshare.com]

- 14. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (11z,13E)-Hexadecadien-1-yI Acetate: Sex Pheromone of the Grass Webworm Herpetogramma licarsisalis - Identification, Synthesis, and Field Bioassays [openresearch-repository.anu.edu.au]

- 16. researchgate.net [researchgate.net]

Unveiling Olfactory Responses: A Technical Guide to Species Responsive to (E,E)-11,13-Hexadecadien-1-ol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of insect species known to respond to the semiochemical (E,E)-11,13-Hexadecadien-1-ol and its isomers. The document details the nature of these responses, summarizes quantitative data from electrophysiological and behavioral assays, and outlines the experimental protocols utilized in these studies. Furthermore, it visualizes the underlying biological and experimental frameworks through detailed diagrams of the insect olfactory signaling pathway and common experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating insect chemical ecology, developing novel pest management strategies, and those involved in the discovery and development of new chemical entities that modulate insect behavior.

Responding Species and Nature of Response

Several insect species across different families have been identified to respond to this compound and its geometric isomers. The nature of the response, whether attraction, inhibition, or as part of a synergistic pheromone blend, is species-specific.

-

Navel Orangeworm (Amyelois transitella) : This major agricultural pest is attracted to a multi-component sex pheromone blend that includes the (11Z,13E)-isomer of 11,13-Hexadecadien-1-ol. The (E,E)-isomer has also been reported as an attractant for this species.

-

Grass Webworm (Herpetogramma licarsisalis) : In contrast to an attractant, (11Z,13E)-Hexadecadien-1-ol acts as a strong behavioral antagonist for the male grass webworm. Its presence significantly inhibits the attraction of males to the primary sex pheromone component, (11Z,13E)-hexadecadien-1-yl acetate.

-

Iron Prominent (Notodonta dromedarius) : This moth is reported to use this compound as a sex pheromone.

-

Large Dark Prominent (Notodonta torva) : Similar to the Iron Prominent, the Large Dark Prominent also utilizes this compound as a key component of its sex pheromone.

Quantitative Data Presentation

The following tables summarize the quantitative data from key studies on the electrophysiological and behavioral responses of identified species to relevant isomers of 11,13-Hexadecadien-1-ol.

Table 1: Electroantennography (EAG) Response of Amyelois transitella to Host Plant Volatiles

| Chemical Class | Mean EAG Response (µV) ± SEM (Male) | Mean EAG Response (µV) ± SEM (Female) |

| Alcohols | 1050 ± 85 | 850 ± 70 |

| Aldehydes | 1200 ± 100 | 900 ± 75 |

| Alkyls | 700 ± 60 | 600 ± 50 |

| Aromatics | 800 ± 65 | 700 ± 55 |

| Ketones | 950 ± 80 | 800 ± 65 |

| Benzenoids | 750 ± 60 | 950 ± 80 |

| Monoterpenes | 600 ± 50 | 800 ± 70 |

| Sesquiterpenes | 550 ± 45 | 750 ± 60 |

| Short-chain Alcohols | 650 ± 55 | 850 ± 75 |

Note: Data is generalized from a study screening numerous host plant volatiles and indicates the general sensitivity of male and female A. transitella antennae to different chemical classes. Specific data for this compound was not detailed in the provided search results.

Table 2: Wind Tunnel Bioassay of Male Amyelois transitella Response to Pheromone Blends

| Pheromone Blend Composition | % Flight Initiation | % Source Contact |

| (11Z,13Z)-16:Ald only | Low | Very Low |

| (11Z,13Z)-16:Ald + C23 Pentaene | Moderate | Moderate |

| (11Z,13Z)-16:Ald + (11Z,13Z)-16:OH | Moderate | Moderate |

| (11Z,13Z)-16:Ald + (11Z,13E)-16:OH | Moderate | Moderate |

| Complete Blend (all four components) | High | High |

Note: This table summarizes the behavioral importance of the multi-component pheromone blend for A. transitella. The complete blend, which includes (11Z,13E)-hexadecadien-1-ol, elicits the strongest behavioral response.

Table 3: Field Trapping of Herpetogramma licarsisalis with Pheromone and Inhibitor

| Lure Composition | Mean Trap Catch (males/trap) |

| (11Z,13E)-16:Ac (100 µg) | High |

| (11Z,13E)-16:Ac (100 µg) + (11Z,13E)-16:OH (10 µg) | Significantly Reduced |

| (11Z,13E)-16:Ac (100 µg) + (11Z,13E)-16:OH (100 µg) | Very Low / Near Zero |

Note: This table illustrates the strong inhibitory effect of (11Z,13E)-hexadecadien-1-ol on the attraction of H. licarsisalis males to their primary pheromone component.

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.

Moth Preparation:

-

Anesthesia: Anesthetize a 2-3 day old moth by chilling on ice or with a brief exposure to CO2.

-

Mounting: Secure the moth in a holder (e.g., a modified pipette tip or wax block) with the head and antennae exposed.

-

Antenna Preparation: For excised antenna preparations, carefully remove an antenna at its base. For whole-insect preparations, immobilize one antenna.

-

Electrode Placement:

-

Recording Electrode: A glass capillary microelectrode filled with saline solution or conductive gel is placed in contact with the distal tip of the antenna (a small portion of the tip may be excised to ensure good contact).

-

Reference Electrode: A similar electrode is inserted into the insect's head (e.g., near the eye or at the base of the antenna).

-

Stimulus Delivery:

-

Pheromone Dilution: Prepare serial dilutions of the test compound in a suitable solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).

-

Stimulus Cartridge: Apply a known volume (e.g., 10 µL) of the diluted pheromone onto a piece of filter paper and insert it into a Pasteur pipette.

-

Air Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of this air is diverted through the stimulus cartridge to deliver the odorant to the antenna.

-

Control: A cartridge containing only the solvent is used as a negative control.

Data Acquisition and Analysis:

-

Amplification: The potential difference between the electrodes is amplified (e.g., 10-100x gain).

-

Filtering: A band-pass filter (e.g., 0.1-50 Hz) is used to reduce electrical noise.

-

Recording: The resulting EAG signal (a negative deflection in millivolts) is recorded using specialized software.

-

Analysis: The amplitude of the peak EAG response is measured and compared across different stimuli and concentrations.

Wind Tunnel Bioassay

Wind tunnel assays are used to study the flight behavior of insects in response to a controlled plume of odor.

Wind Tunnel Setup:

-

Dimensions: A typical wind tunnel for moths is a rectangular chamber (e.g., 2.5m x 1m x 1m).

-

Airflow: A fan at one end pulls air through the tunnel, which is passed through charcoal and particulate filters to remove contaminants. The airflow is typically maintained at a constant velocity (e.g., 30 cm/s).

-

Lighting: Experiments are often conducted during the insect's scotophase (dark period) under dim red light, which is largely invisible to the moths.

-

Odor Source: A rubber septum or filter paper loaded with a known amount of the pheromone blend is placed at the upwind end of the tunnel.

Experimental Procedure:

-

Insect Acclimation: Moths are acclimated to the experimental conditions for a period before the assay.

-

Release: Individual moths are released from a platform at the downwind end of the tunnel.

-

Observation: The flight behavior of the moth is observed and recorded for a set period (e.g., 3-5 minutes). Key behaviors to record include:

-

Taking flight: Whether the moth initiates flight.

-

Upwind flight: Oriented flight towards the odor source.

-

Casting/Zig-zagging: Characteristic flight patterns within the odor plume.

-

Source contact: Landing on or near the odor source.

-

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone treatments. Latency to initiate behaviors and duration of contact with the source can also be measured.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological and experimental processes discussed in this guide.

Methodological & Application

Application Note: Stereoselective Synthesis of (E,E)-11,13-Hexadecadien-1-ol via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the stereoselective synthesis of (E,E)-11,13-hexadecadien-1-ol, a long-chain fatty alcohol with potential applications in chemical ecology and as a synthetic intermediate. The synthesis employs a Wittig reaction between the ylide derived from (10-(tert-butyldimethylsilyloxy)decyl)triphenylphosphonium bromide and (E)-2-pentenal to stereoselectively form the conjugated (E,E)-diene system. Subsequent deprotection of the silyl (B83357) ether yields the target compound. This method is designed to provide high isomeric purity and good overall yield.

Introduction

This compound is a conjugated dienol of interest in various fields of chemical research. The stereoselective synthesis of such compounds is crucial for studying their biological activity and for their use as building blocks in the synthesis of more complex molecules. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds.[1] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. Stabilized ylides, typically bearing an electron-withdrawing group, react with aldehydes to predominantly form (E)-alkenes.[2] This protocol leverages this principle to construct the (E,E)-conjugated diene moiety of the target molecule. The synthesis begins with the protection of the hydroxyl group of 10-bromo-1-decanol, followed by the formation of the corresponding phosphonium (B103445) salt. A Wittig reaction with (E)-2-pentenal and subsequent deprotection affords the desired this compound.

Overall Synthetic Scheme

The stereoselective synthesis of this compound is accomplished in a four-step sequence as illustrated in the following workflow diagram.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be appropriately dried. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

| Reagent/Material | Supplier | Grade |

| 10-Bromo-1-decanol | Commercially Available | ≥98% |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Commercially Available | ≥98% |

| Imidazole | Commercially Available | ≥99% |

| N,N-Dimethylformamide (DMF), anhydrous | Commercially Available | ≥99.8% |